(Benzo[b]thiophen-3-yl)zinc pivalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[b]thiophen-3-yl)zinc pivalate typically involves the reaction of benzo[b]thiophene with a zinc reagent in the presence of pivalic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Benzo[b]thiophen-3-yl)zinc pivalate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can participate in substitution reactions, where the zinc atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
(Benzo[b]thiophen-3-yl)zinc pivalate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Benzo[b]thiophen-3-yl)zinc pivalate involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the formation of new bonds. This coordination ability makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (Benzo[b]thiophen-2-yl)zinc pivalate
- (Benzo[b]furan-3-yl)zinc pivalate
- (Benzo[b]selenophen-3-yl)zinc pivalate
Uniqueness
(Benzo[b]thiophen-3-yl)zinc pivalate is unique due to its specific structure, which includes a benzo[b]thiophene moiety bonded to a zinc atom via a pivalate group. This structure imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHWGHZFFGEKPZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2SZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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